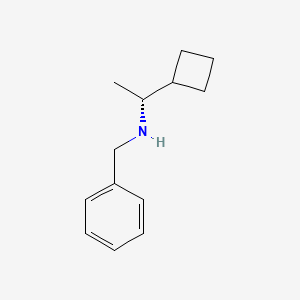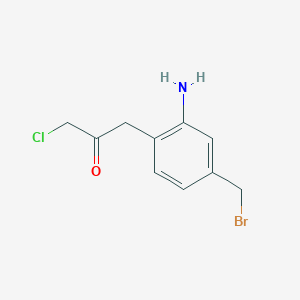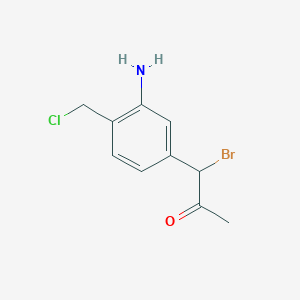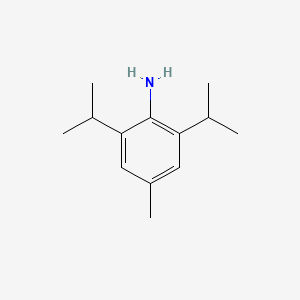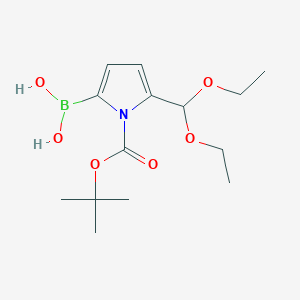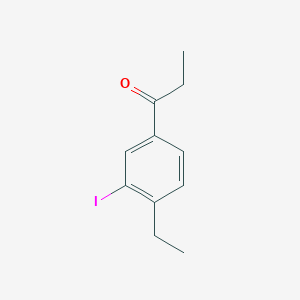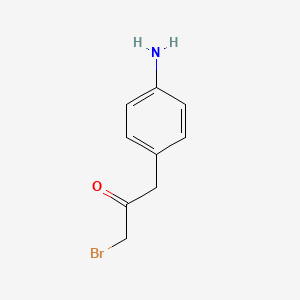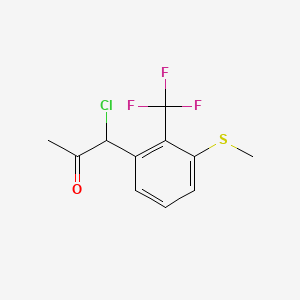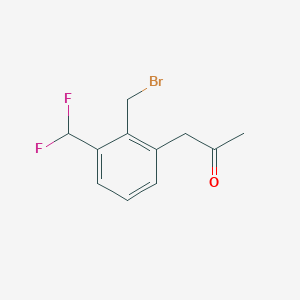
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrF2O This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethyl group. One common method involves the bromination of 2-(difluoromethyl)phenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products
Substitution: Products include hydroxyl, amino, or thiol derivatives of the original compound.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
- 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms also imparts distinct chemical properties, such as increased lipophilicity and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrF2O |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)5-8-3-2-4-9(11(13)14)10(8)6-12/h2-4,11H,5-6H2,1H3 |
InChI Key |
VPHHYVHDSBZJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



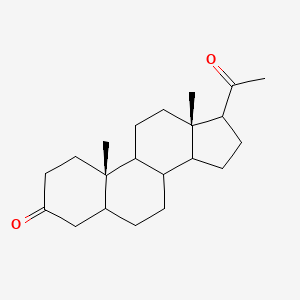
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
